molecular formula C7H9N5S B6227289 4-(1-ethyl-1H-imidazol-2-yl)-1,2,5-thiadiazol-3-amine CAS No. 1484970-39-9

4-(1-ethyl-1H-imidazol-2-yl)-1,2,5-thiadiazol-3-amine

Cat. No.: B6227289
CAS No.: 1484970-39-9
M. Wt: 195.2
InChI Key:
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Description

4-(1-ethyl-1H-imidazol-2-yl)-1,2,5-thiadiazol-3-amine is a heterocyclic compound that features both imidazole and thiadiazole rings. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s structure allows it to participate in various chemical reactions, making it a valuable entity in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-ethyl-1H-imidazol-2-yl)-1,2,5-thiadiazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-ethyl-1H-imidazole-2-thiol with hydrazine derivatives, followed by cyclization to form the thiadiazole ring. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(1-ethyl-1H-imidazol-2-yl)-1,2,5-thiadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the imidazole or thiadiazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted imidazole or thiadiazole derivatives.

Scientific Research Applications

4-(1-ethyl-1H-imidazol-2-yl)-1,2,5-thiadiazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(1-ethyl-1H-imidazol-2-yl)-1,2,5-thiadiazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-1H-imidazole-2-thiol
  • 1,2,5-thiadiazole derivatives
  • Imidazole-thiadiazole hybrids

Uniqueness

4-(1-ethyl-1H-imidazol-2-yl)-1,2,5-thiadiazol-3-amine stands out due to its unique combination of imidazole and thiadiazole rings, which confer a distinct set of chemical and biological properties

Properties

CAS No.

1484970-39-9

Molecular Formula

C7H9N5S

Molecular Weight

195.2

Purity

95

Origin of Product

United States

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